molecular formula C14H11NO4 B14220025 5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol CAS No. 823804-68-8

5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol

Cat. No.: B14220025
CAS No.: 823804-68-8
M. Wt: 257.24 g/mol
InChI Key: JJNQRIBTBNZQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety. This compound is notable for its structural features, which include a nitrophenyl group and a dihydroxybenzene moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a suitable precursor, followed by a series of steps to introduce the ethenyl and dihydroxybenzene groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized aromatic compounds.

Mechanism of Action

The mechanism by which 5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol exerts its effects involves interactions with various molecular targets. For instance, it can bind to enzymes and inhibit their activity, affecting metabolic pathways. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to other stilbenes. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

823804-68-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

5-[2-(4-nitrophenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C14H11NO4/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18)19/h1-9,16-17H

InChI Key

JJNQRIBTBNZQBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.